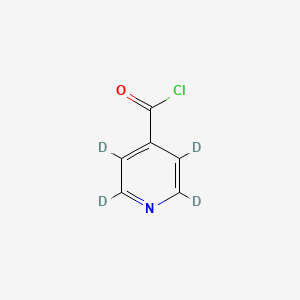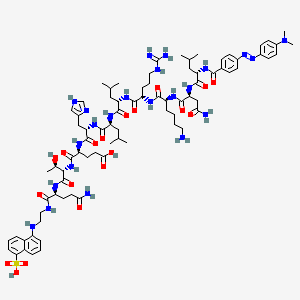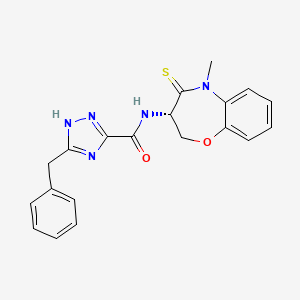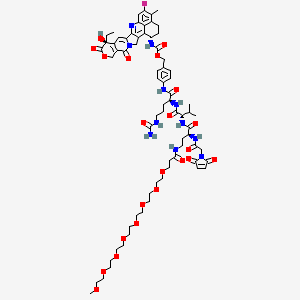
CB07-Exatecan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CB07-Exatecan is a compound used as an antibody-drug conjugate (ADC) drug-linker conjugate. It is primarily utilized in the synthesis of ADCs, which are designed to target and inhibit the growth of HER2-positive cancer cells . This compound has shown significant potential in cancer research, particularly in the treatment of HER2-positive solid tumors .
準備方法
Synthetic Routes and Reaction Conditions
CB07-Exatecan is synthesized through a series of chemical reactions that involve the conjugation of the drug with a linker. The synthetic route typically involves the following steps:
Activation of the Drug: The drug is activated using specific reagents to form a reactive intermediate.
Linker Attachment: The activated drug is then reacted with a linker molecule under controlled conditions to form the drug-linker conjugate.
Purification: The resulting conjugate is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: The compound is synthesized in large batches using automated reactors.
Quality Control: Each batch undergoes rigorous quality control to ensure consistency and purity.
化学反応の分析
Types of Reactions
CB07-Exatecan undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activity and potential therapeutic applications .
科学的研究の応用
CB07-Exatecan has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of ADCs, which are valuable tools in chemical research for studying drug delivery mechanisms.
Biology: The compound is used to study the biological effects of ADCs on cancer cells, particularly HER2-positive cancer cells.
Medicine: this compound is being investigated for its potential use in cancer therapy, specifically targeting HER2-positive tumors.
Industry: The compound is used in the pharmaceutical industry for the development of new cancer treatments and drug delivery systems
作用機序
CB07-Exatecan exerts its effects through the following mechanism:
類似化合物との比較
CB07-Exatecan can be compared with other similar compounds, such as:
DXd: Another topoisomerase I inhibitor used in ADCs, but this compound has shown greater potency and less susceptibility to multi-drug resistance mechanisms.
SN-38: A camptothecin analog used in ADCs, but this compound has a unique mechanism of action and higher efficacy in certain cancer types
Similar Compounds
DXd: A topoisomerase I inhibitor used in ADCs.
SN-38: A camptothecin analog used in ADCs.
Vobramitamab Duocarmazine: A DNA-alkylating ADC targeting B7-H3
特性
分子式 |
C71H94FN11O22 |
|---|---|
分子量 |
1472.6 g/mol |
IUPAC名 |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[(2S)-2-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-4-[3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]butanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |
InChI |
InChI=1S/C71H94FN11O22/c1-6-71(95)49-36-55-63-47(38-82(55)67(91)48(49)41-104-68(71)92)61-51(14-13-46-43(4)50(72)37-54(78-63)60(46)61)80-70(94)105-40-44-9-11-45(12-10-44)76-64(88)52(8-7-19-75-69(73)93)79-66(90)62(42(2)3)81-65(89)53(77-57(85)39-83-58(86)15-16-59(83)87)17-20-74-56(84)18-21-97-24-25-99-28-29-101-32-33-103-35-34-102-31-30-100-27-26-98-23-22-96-5/h9-12,15-16,36-37,42,51-53,62,95H,6-8,13-14,17-35,38-41H2,1-5H3,(H,74,84)(H,76,88)(H,77,85)(H,79,90)(H,80,94)(H,81,89)(H3,73,75,93)/t51-,52-,53-,62-,71-/m0/s1 |
InChIキー |
DUVHBLDGNYMCIH-HWPPBYDQSA-N |
異性体SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CN8C(=O)C=CC8=O)O |
正規SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CN8C(=O)C=CC8=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Bis[4-[bis(2-hydroxypentadecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B12376883.png)
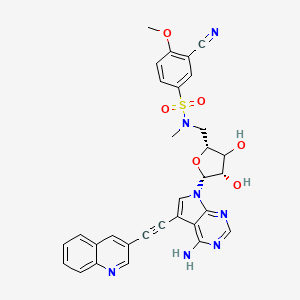
![N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B12376893.png)
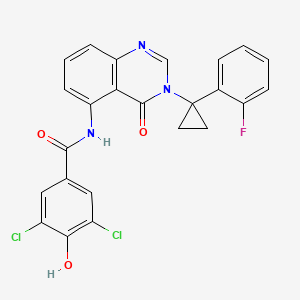
![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376905.png)
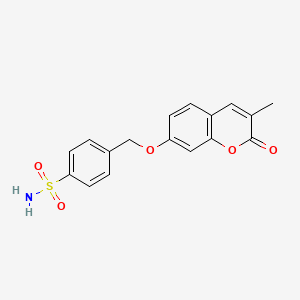
![N-[1-(3-fluorophenyl)piperidin-3-yl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B12376916.png)
![N-[3-[4-[5-[[(1-acetylpiperidin-4-yl)amino]methyl]-6-methoxypyridin-2-yl]-3-chloropyridin-2-yl]-2-methylphenyl]-5-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12376942.png)
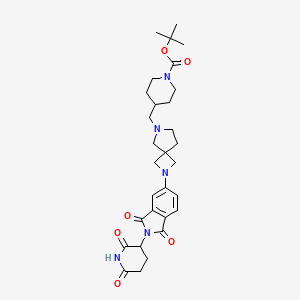
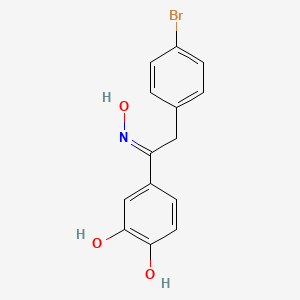
![N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B12376960.png)
